Cas no 1704069-40-8 ((2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid)

(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- (2-(1,3-dioxolan-2-yl)-4-methoxyphenyl)boronic acid
- FCH3160830
- AM88434
- (2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid
-
- MDL: MFCD28384210
- Inchi: 1S/C10H13BO5/c1-14-7-2-3-9(11(12)13)8(6-7)10-15-4-5-16-10/h2-3,6,10,12-13H,4-5H2,1H3
- InChI Key: LOUGDFYMXUHUSC-UHFFFAOYSA-N
- SMILES: O1CCOC1C1C=C(C=CC=1B(O)O)OC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 219
- Topological Polar Surface Area: 68.2
(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D855911-1g |
(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid |
1704069-40-8 | 98% | 1g |
¥8,277.00 | 2022-01-11 | |
Matrix Scientific | 148073-5g |
(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid, 95% |
1704069-40-8 | 95% | 5g |
$1432.00 | 2023-09-10 | |
Matrix Scientific | 148073-1g |
(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid, 95% |
1704069-40-8 | 95% | 1g |
$683.00 | 2023-09-10 | |
Chemenu | CM211284-1g |
(2-(1,3-dioxolan-2-yl)-4-methoxyphenyl)boronic acid |
1704069-40-8 | 95% | 1g |
$877 | 2023-03-07 | |
Ambeed | A374568-1g |
(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid |
1704069-40-8 | 98+% | 1g |
$840.0 | 2024-04-23 | |
eNovation Chemicals LLC | D626364-1g |
(2-(1,3-dioxolan-2-yl)-4-methoxyphenyl)boronic acid |
1704069-40-8 | 97% | 1g |
$1520 | 2024-05-24 | |
eNovation Chemicals LLC | D626364-1g |
(2-(1,3-dioxolan-2-yl)-4-methoxyphenyl)boronic acid |
1704069-40-8 | 97% | 1g |
$1520 | 2025-02-20 | |
eNovation Chemicals LLC | D626364-1g |
(2-(1,3-dioxolan-2-yl)-4-methoxyphenyl)boronic acid |
1704069-40-8 | 97% | 1g |
$1520 | 2025-02-27 |
(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid Related Literature
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
Additional information on (2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid
Comprehensive Overview of (2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid (CAS No. 1704069-40-8)
(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid (CAS No. 1704069-40-8) is a specialized boronic acid derivative widely utilized in organic synthesis, pharmaceutical research, and material science. This compound features a unique dioxolane-protected benzyl boronic acid structure, making it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, a cornerstone in modern drug discovery and agrochemical development. Its methoxy-substituted aromatic ring enhances solubility and reactivity, addressing key challenges in catalytic transformations.
In recent years, the demand for functionalized boronic acids like 1704069-40-8 has surged due to their role in synthesizing biaryl compounds, a class critical for developing kinase inhibitors and OLED materials. Researchers frequently search for "boronic acid stability in aqueous media" or "dioxolane deprotection conditions," reflecting practical concerns in handling this reagent. The compound’s ortho-substituted dioxolane group offers steric protection, improving shelf-life and compatibility with air-sensitive catalysts.
From an industrial perspective, 1704069-40-8 aligns with green chemistry trends. Queries such as "recyclable boron reagents" or "solvent-free coupling protocols" highlight its potential in sustainable synthesis. The methoxy group’s electron-donating effect also facilitates C-H activation, a hot topic in late-stage functionalization studies. Analytical techniques like NMR spectroscopy and HPLC purity analysis are essential for quality control, as emphasized by frequent searches for "boronic acid characterization methods."
Innovative applications of (2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid extend to proteolysis-targeting chimeras (PROTACs), where its biocompatible linker potential is explored. This resonates with trending searches on "boronic acids in targeted protein degradation." Furthermore, its low toxicity profile (unlike some traditional boron reagents) makes it attractive for bioconjugation, addressing queries like "safe boronic acid alternatives."
Storage recommendations for CAS 1704069-40-8 often include "anhydrous conditions" and "argon atmosphere," reflecting its sensitivity to hydrolysis. Suppliers increasingly highlight custom synthesis options for scaled-up production, responding to market needs for tailored boronic acid building blocks. As the pharmaceutical industry shifts toward fragment-based drug design, this compound’s modularity positions it as a versatile scaffold.
In summary, 1704069-40-8 exemplifies the intersection of structural ingenuity and practical utility in contemporary chemistry. Its relevance to high-impact research areas—from catalysis to biomaterials—ensures sustained interest, while its adaptability meets evolving industrial and academic demands.
1704069-40-8 ((2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid) Related Products
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
